3-methyl-4-(methylamino)phenol;sulfuric acid
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Overview
Description
3-methyl-4-(methylamino)phenol;sulfuric acid: 4-(methylamino)phenol sulfate , is a substituted phenol and an aromatic reducing agent. This compound is widely used in various applications, including as a hair dye and a monochrome photographic developer . It is also known for its role as a corrosion inhibitor and an organic reducing agent in the preparation of silver nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-(methylamino)phenol;sulfuric acid typically involves the reaction of 4-aminophenol with methylamine in the presence of sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-4-(methylamino)phenol;sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It acts as a reducing agent in several reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-methyl-4-(methylamino)phenol;sulfuric acid is used as a reagent in various analytical methods to determine the levels of contaminants and drugs. It is particularly useful in electrochemical and spectrophotometric methods .
Biology: In biological research, this compound is used to prepare silver nanomaterials, which have applications in imaging and as antimicrobial agents .
Medicine: In medicine, it is used in the formulation of hair dyes and other cosmetic products due to its reducing properties .
Industry: Industrially, it is used as a corrosion inhibitor and in the development of photographic films .
Mechanism of Action
The mechanism of action of 3-methyl-4-(methylamino)phenol;sulfuric acid involves its role as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is utilized in its applications as a photographic developer and in the preparation of silver nanomaterials . The molecular targets and pathways involved include the reduction of silver ions to form silver nanoparticles and the reduction of quinones in photographic development .
Comparison with Similar Compounds
4-aminophenol: A precursor in the synthesis of 3-methyl-4-(methylamino)phenol;sulfuric acid.
N-methyl-p-aminophenol: Another substituted phenol with similar reducing properties.
Uniqueness: this compound is unique due to its dual role as a reducing agent and a corrosion inhibitor. Its applications in both the cosmetic and photographic industries highlight its versatility compared to other similar compounds .
Properties
CAS No. |
128601-36-5 |
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Molecular Formula |
C8H13NO5S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-methyl-4-(methylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C8H11NO.H2O4S/c1-6-5-7(10)3-4-8(6)9-2;1-5(2,3)4/h3-5,9-10H,1-2H3;(H2,1,2,3,4) |
InChI Key |
FSQZLSMZCAQXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC.OS(=O)(=O)O |
Origin of Product |
United States |
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